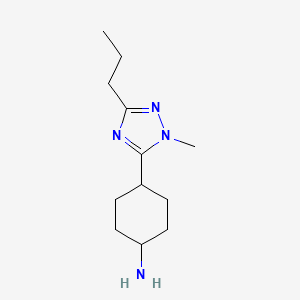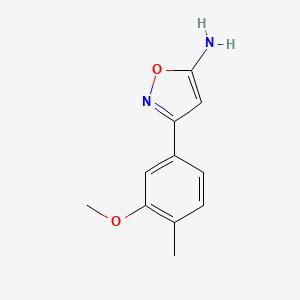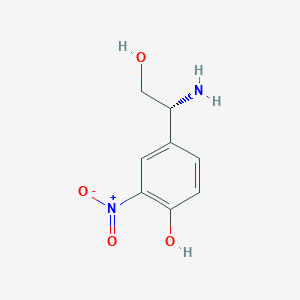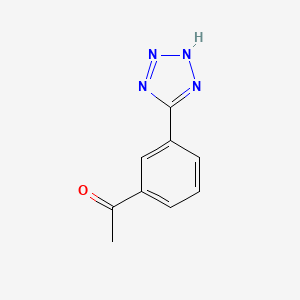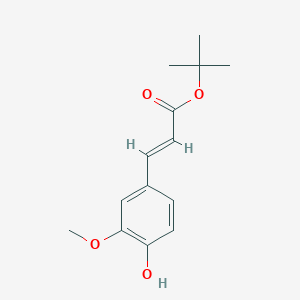
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of a tert-butyl ester group and a hydroxy-methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (E)-tert-Butyl 3-(4-oxo-3-methoxyphenyl)acrylate.
Reduction: Formation of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)propionate.
Substitution: Formation of various substituted phenylacrylates depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy and methoxy groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is primarily related to its ability to undergo various chemical transformations. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s structure allows it to interact with specific enzymes and receptors, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: Similar structure but lacks the tert-butyl ester group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but has a propionic acid moiety instead of an acrylate.
Ferulic acid: Similar structure but lacks the tert-butyl ester group and has a carboxylic acid moiety instead.
Uniqueness
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+ |
Clé InChI |
SDDYVIXKDZYVJQ-SOFGYWHQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



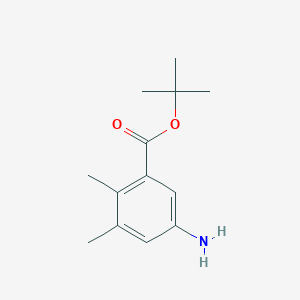
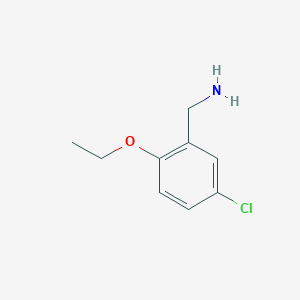
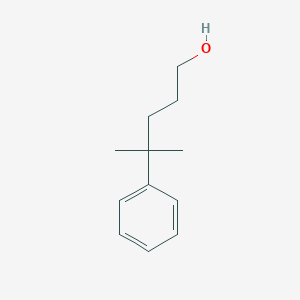
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
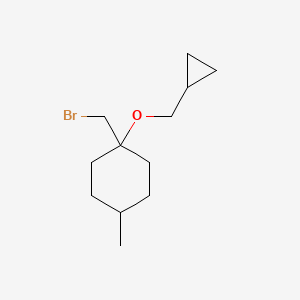
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
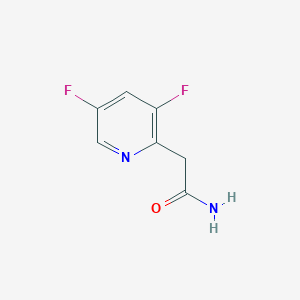
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
